Cas no 2171419-73-9 (3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid)

3-{1-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid is a specialized chiral compound featuring an Fmoc-protected amino group and a piperidine scaffold, making it valuable in peptide synthesis and medicinal chemistry applications. The (2R)-configuration ensures stereochemical precision, while the Fmoc group provides orthogonal protection for selective deprotection in solid-phase peptide synthesis. The butanoic acid moiety enhances solubility and facilitates further derivatization. This compound is particularly useful in the design of peptidomimetics and bioactive molecules, offering controlled reactivity and compatibility with standard coupling reagents. Its structural complexity and functional versatility make it a reliable intermediate for research in drug discovery and chemical biology.
3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid structure
2171419-73-9 structure
Product name:3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid
CAS No:2171419-73-9
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:6333695
PubChem ID:165746073

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid
    • EN300-1495982
    • 3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid
    • 2171419-73-9
    • インチ: 1S/C27H32N2O5/c1-17(14-25(30)31)19-8-7-13-29(15-19)26(32)18(2)28-27(33)34-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,17-19,24H,7-8,13-16H2,1-2H3,(H,28,33)(H,30,31)/t17?,18-,19?/m1/s1
    • InChIKey: NFPCNURLXUSPBT-JLAWEPINSA-N
    • SMILES: O=C([C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC(C1)C(C)CC(=O)O

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 721
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 95.9Ų

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1495982-1000mg
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid
2171419-73-9
1000mg
$914.0 2023-09-28
Enamine
EN300-1495982-5.0g
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid
2171419-73-9
5g
$9769.0 2023-06-05
Enamine
EN300-1495982-10.0g
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid
2171419-73-9
10g
$14487.0 2023-06-05
Enamine
EN300-1495982-100mg
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid
2171419-73-9
100mg
$804.0 2023-09-28
Enamine
EN300-1495982-0.25g
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid
2171419-73-9
0.25g
$3099.0 2023-06-05
Enamine
EN300-1495982-2.5g
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid
2171419-73-9
2.5g
$6602.0 2023-06-05
Enamine
EN300-1495982-2500mg
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid
2171419-73-9
2500mg
$1791.0 2023-09-28
Enamine
EN300-1495982-50mg
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid
2171419-73-9
50mg
$768.0 2023-09-28
Enamine
EN300-1495982-0.05g
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid
2171419-73-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1495982-5000mg
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid
2171419-73-9
5000mg
$2650.0 2023-09-28

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid 関連文献

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acidに関する追加情報

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid: A Comprehensive Overview

The compound 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid, with the CAS number 2171419-73-9, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and drug discovery. This compound is notable for its complex structure, which includes a piperidine ring, a butanoic acid moiety, and a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group, in particular, is a well-known protecting group in peptide synthesis, underscoring the potential applications of this compound in the development of bioactive molecules.

Recent advancements in chemical synthesis have enabled the precise construction of such intricate molecules. Researchers have employed various strategies, including multi-component reactions and stereocontrolled syntheses, to assemble this compound with high fidelity. The stereochemistry at the (2R) configuration is critical, as it determines the biological activity and selectivity of the molecule. This has been a focal point in recent studies, where stereochemical outcomes have been optimized to enhance the compound's efficacy in preclinical models.

The structural complexity of this compound makes it an excellent candidate for exploring its pharmacokinetic properties. Studies have shown that the Fmoc group plays a pivotal role in modulating the molecule's solubility and stability. This has implications for its potential use as a drug delivery agent or as a component in targeted drug delivery systems. Furthermore, the butanoic acid moiety contributes to the compound's ability to interact with biological membranes, making it a promising candidate for lipid-based drug formulations.

In terms of applications, this compound has been extensively studied for its potential in peptide-based therapeutics. The Fmoc group's ability to protect amino groups during peptide synthesis has been leveraged to construct bioactive peptides with enhanced stability and bioavailability. Recent research has demonstrated that incorporating this compound into peptide libraries can significantly improve hit rates in high-throughput screening campaigns.

The piperidine ring within the structure is another key feature that contributes to the compound's versatility. Piperidine derivatives are known for their ability to modulate receptor activity, making them valuable in drug design. Recent studies have explored the use of this compound as a scaffold for developing GPCR modulators, with promising results in vitro.

From an environmental standpoint, the synthesis and disposal of such compounds require careful consideration. Researchers have developed eco-friendly protocols to minimize waste and reduce the environmental footprint of large-scale production. These efforts align with global initiatives to promote sustainable chemistry practices.

In conclusion, 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid represents a cutting-edge molecule with diverse applications in chemical synthesis and drug discovery. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative therapeutic agents. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in advancing modern medicine.

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